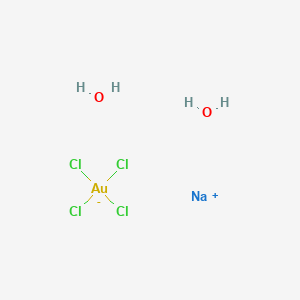

AuCl4H4NaO2

Beschreibung

Eigenschaften

CAS-Nummer |

13874-02-7 |

|---|---|

Molekularformel |

AuCl4H4NaO2 |

Molekulargewicht |

397.8 g/mol |

IUPAC-Name |

sodium;gold(3+);tetrachloride;dihydrate |

InChI |

InChI=1S/Au.4ClH.Na.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4 |

InChI-Schlüssel |

OEERDTKOVZFOHF-UHFFFAOYSA-J |

Kanonische SMILES |

O.O.[Na+].Cl[Au-](Cl)(Cl)Cl |

Piktogramme |

Irritant |

Synonyme |

Sodium tetrachloroaurate(III) Dihydrate; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Tetrachloroaurate(III) Dihydrate (AuCl4H4NaO2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tetrachloroaurate(III) dihydrate (Na[AuCl4]·2H2O) is an inorganic gold salt that serves as a versatile and crucial compound in various scientific domains, including organic synthesis, nanotechnology, and biomedical research.[1] This guide provides a comprehensive overview of its chemical properties, structure, and applications, with a focus on experimental protocols and relevant biological pathways.

Chemical and Physical Properties

Sodium tetrachloroaurate(III) dihydrate is a yellow to orange, hygroscopic crystalline solid. It is composed of a sodium cation (Na+), a square planar tetrachloroaurate(III) anion ([AuCl4]−), and two water molecules of hydration.[2] The gold atom is in the +3 oxidation state.

Quantitative Data

The key physical and chemical properties of Sodium tetrachloroaurate(III) dihydrate are summarized in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | NaAuCl4·2H2O | [3][4] |

| Molecular Weight | 397.80 g/mol | [3][5] |

| Appearance | Yellow to orange to gold powder or crystals | [4] |

| Melting Point | 100 °C | [6] |

| Solubility | Soluble in water, alcohol, and ether. Sparingly soluble in diethyl ether. | [2] |

| Density | 0.8 g/cm³ | [6] |

| Gold Content | 48.7-50.5% | [1][4] |

| CAS Number | 13874-02-7 | [2][3] |

Molecular Structure and Conformation

The tetrachloroaurate(III) anion ([AuCl4]−) exhibits a square planar geometry, which is characteristic of d8 metal complexes. The sodium cation and water molecules are integrated into the crystal lattice. X-ray diffraction analysis confirms this structure.[4]

Experimental Protocols

Synthesis of Sodium Tetrachloroaurate(III) Dihydrate

A conventional method for preparing sodium tetrachloroaurate involves reacting tetrachloroauric acid (HAuCl4) with sodium chloride or sodium carbonate.[2]

Methodology:

-

A solution of tetrachloroauric acid is mixed with a stoichiometric amount of sodium chloride.[2]

-

The resulting mixture is heated to 100 °C with continuous stirring.[2]

-

The solution is then concentrated by evaporation, followed by cooling to induce crystallization.[2]

-

The resulting orange crystals of sodium tetrachloroaurate(III) dihydrate are collected and dried.[2]

Synthesis of Gold Nanoparticles (AuNPs)

Sodium tetrachloroaurate(III) dihydrate is a common precursor for the synthesis of gold nanoparticles. The Turkevich method, using sodium citrate as a reducing agent, is a widely adopted protocol.

Methodology:

-

All glassware must be thoroughly cleaned, typically with aqua regia, and rinsed with ultrapure water.

-

A 1.0 mM solution of HAuCl4 (which can be prepared from Na[AuCl4]·2H2O) is brought to a rolling boil in a flask with vigorous stirring.[7]

-

A 1% solution of trisodium citrate dihydrate is rapidly added to the boiling gold solution.[7]

-

The solution's color will change as the gold(III) is reduced to elemental gold, forming nanoparticles.[7]

-

The solution is removed from heat once it has turned a deep red color, typically within 10 minutes.[7]

The logical workflow for this synthesis is depicted in the diagram below.

Applications in Research and Drug Development

Catalysis in Organic Synthesis

Sodium tetrachloroaurate(III) dihydrate is an effective catalyst for a variety of organic transformations.[5] These include:

-

Nucleophilic additions to multiple bonds : It catalyzes the addition of nucleophiles to alkynes and allenes.[5][8]

-

Synthesis of Heterocycles : It is used in the synthesis of 1,5-benzodiazepines and quinoxaline derivatives, which are important scaffolds in medicinal chemistry.[4]

-

Deprotection Reactions : It can be employed for the efficient and mild deprotection of tert-butyldimethylsilyl (TBS) ethers.[9]

The catalytic cycle for a gold(III)-catalyzed reaction often involves the activation of a substrate by the Lewis acidic gold center, followed by nucleophilic attack and subsequent product release, regenerating the catalyst.

Biomedical Applications and Signaling

While direct involvement in specific signaling pathways is not its primary role, sodium tetrachloroaurate(III) and gold compounds derived from it have shown biological activities.

-

Enzyme Inhibition : Gold(III) compounds have been shown to inhibit enzymes such as β-glucuronidase and acid phosphatase.[10]

-

Anti-cancer and Anti-inflammatory Properties : Sodium tetrachloroaurate has been investigated for its potential to kill cancer cells and reduce inflammation.[10] However, its use in dietary supplements is not recommended by the FDA.[10]

-

Drug Delivery : Gold nanoparticles synthesized from this precursor are widely functionalized with therapeutic agents (e.g., epigallocatechin gallate) for targeted drug delivery, particularly in cancer therapy and for anti-inflammatory purposes.[1][5]

The use of gold nanoparticles for drug delivery can be conceptualized as follows:

Safety and Handling

Sodium tetrachloroaurate(III) dihydrate is corrosive and can cause skin and eye irritation.[3][6] It is harmful if swallowed.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be used when handling this compound. It should be stored in a cool, dry place away from incompatible materials. Although stable under normal conditions, care should be taken due to the potential toxicity of gold compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Sodium tetrachloroaurate - Wikipedia [en.wikipedia.org]

- 3. Sodium tetrachloroaurate dihydrate | AuCl4H4NaO2 | CID 18949434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium tetrachloroaurate(III), dihydrate, 99% - 13874-02-7 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 5. Sodium tetrachloroaurate(III) 99 13874-02-7 [sigmaaldrich.com]

- 6. americanelements.com [americanelements.com]

- 7. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Sodium tetrachloroaurate (III) dihydrate | 13874-02-7 [chemicalbook.com]

- 10. Sodium Tetrachloroaurate: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

In-Depth Technical Guide to the Solubility of Sodium Tetrachloroaurate(III) Dihydrate (AuCl₄H₄NaO₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Sodium Tetrachloroaurate(III) Dihydrate (NaAuCl₄·2H₂O), a key gold compound utilized in various scientific applications, including catalysis and the synthesis of gold nanoparticles. Understanding its solubility in different solvent systems is critical for designing experimental protocols, developing drug delivery systems, and ensuring the reproducibility of synthetic procedures.

Core Properties of Sodium Tetrachloroaurate(III) Dihydrate

Sodium Tetrachloroaurate(III) Dihydrate is an orange-yellow crystalline solid. It is an inorganic compound that contains gold in the +3 oxidation state, coordinated with four chloride ions and two water molecules.

Aqueous Solubility

Sodium Tetrachloroaurate(III) Dihydrate is highly soluble in water.[1][2][3] The solubility is temperature-dependent, increasing significantly with a rise in temperature. This property is crucial for the preparation of aqueous stock solutions for various chemical reactions.

Quantitative Aqueous Solubility Data

The following table summarizes the reported solubility of the anhydrous form of sodium tetrachloroaurate in water at different temperatures. It is important to note that the presence of the two water molecules in the dihydrate form will slightly alter its molecular weight and, consequently, the mass solubility, but the trend is expected to be similar.

| Temperature (°C) | Solubility ( g/100 mL) |

| 10 | 139 |

| 20 | 151 |

| 60 | 900 |

Data sourced from Wikipedia's entry on Sodium tetrachloroaurate, referencing the anhydrous form (NaAuCl₄).[4]

Solubility in Organic Solvents

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of Sodium Tetrachloroaurate(III) Dihydrate in water as a function of temperature. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved salt.

Materials:

-

Sodium Tetrachloroaurate(III) Dihydrate (AuCl₄H₄NaO₂)

-

Distilled or deionized water

-

Temperature-controlled water bath or heating mantle

-

Magnetic stirrer and stir bars

-

Calibrated thermometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Sodium Tetrachloroaurate(III) Dihydrate to a known volume of distilled water in a beaker or flask.

-

Place the beaker in a temperature-controlled water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer to ensure equilibrium is reached. The time to reach equilibrium may vary and should be determined empirically (typically several hours).

-

-

Sample Withdrawal:

-

Once equilibrium is reached and there is still undissolved solid at the bottom, stop the stirring and allow the solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated pipette to prevent crystallization upon cooling.

-

-

Gravimetric Analysis:

-

Transfer the withdrawn sample to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent (water) in a drying oven at a temperature below the decomposition temperature of the salt (100°C).

-

Once all the solvent has evaporated, cool the dish in a desiccator and weigh it.

-

The mass of the dissolved salt can be determined by subtracting the initial weight of the evaporating dish.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL of solvent using the following formula: Solubility = (mass of dissolved salt / volume of sample withdrawn) * 100

-

-

Temperature Variation:

-

Repeat the procedure at various temperatures to construct a solubility curve.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the key steps for determining the solubility of a solid in a liquid.

References

An In-depth Technical Guide to Sodium Tetrachloroaurate(III) Dihydrate (NaAuCl₄·2H₂O)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) is an inorganic gold salt that serves as a crucial precursor and catalyst in a multitude of chemical and nanotechnological applications. Composed of a sodium cation, a square planar tetrachloroaurate(III) anion, and two water molecules of hydration, this yellow-orange crystalline solid is noted for its solubility in water and various organic solvents.[1][2][3][4] Its utility is particularly prominent in the synthesis of gold nanoparticles (AuNPs), which are integral to advancements in drug delivery, medical imaging, and diagnostics.[5][6] Furthermore, it functions as an efficient catalyst in a range of organic transformations.[7][8][9] This guide provides a comprehensive overview of the physical and chemical properties of NaAuCl₄·2H₂O, detailed experimental protocols for its characterization, and visualizations of its key applications.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Sodium tetrachloroaurate(III) dihydrate are summarized in the tables below.

General Properties

| Property | Value | Source(s) |

| Chemical Formula | NaAuCl₄·2H₂O | [1][4][7][10][11][12] |

| Molecular Weight | 397.80 g/mol | [3][4][7][10][11][12] |

| Appearance | Yellow to orange crystalline powder/crystals/granules | [1][3][5][13] |

| Odor | Faint chlorine odor | [13] |

| Melting Point | 100 °C (decomposes) | [4][13] |

| Density | 0.8 g/cm³ | [1][4] |

Solubility

| Solvent | Solubility | Source(s) |

| Water | 150 g/100 ml @ 10 °C | [1] |

| Ethanol | Soluble | [2][3][4] |

| Ether | Soluble | [2][3][4] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and application of NaAuCl₄·2H₂O. Below are outlines for key experimental procedures.

Synthesis of Sodium Tetrachloroaurate(III) Dihydrate

A common method for the preparation of NaAuCl₄·2H₂O involves the reaction of tetrachloroauric acid (HAuCl₄) with a sodium salt.[3][9]

Protocol:

-

Dissolve a known quantity of tetrachloroauric acid (HAuCl₄) in deionized water.

-

In a separate vessel, prepare a stoichiometric equivalent solution of sodium chloride (NaCl) or sodium carbonate (Na₂CO₃) in deionized water.

-

Slowly add the sodium salt solution to the tetrachloroauric acid solution while stirring continuously.

-

Gently heat the resulting mixture to approximately 100 °C with constant stirring to promote the reaction and drive off excess acid.

-

Allow the solution to cool slowly to room temperature, inducing crystallization of NaAuCl₄·2H₂O.

-

Collect the orange-yellow crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water to remove any remaining impurities.

-

Dry the crystals in a desiccator or under a gentle stream of inert gas.

Characterization Techniques

X-ray crystallography is employed to determine the precise three-dimensional arrangement of atoms within the crystal lattice of NaAuCl₄·2H₂O.

Methodology:

-

A suitable single crystal of NaAuCl₄·2H₂O is selected and mounted on a goniometer.

-

The crystal is placed in a monochromatic X-ray beam.

-

The diffraction pattern of the X-rays is recorded as the crystal is rotated.

-

The collected diffraction data is processed to determine the electron density map of the crystal.

-

From the electron density map, the positions of the individual atoms (Na, Au, Cl, O, H) are determined, revealing bond lengths, bond angles, and the overall crystal structure.[8][14]

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of NaAuCl₄·2H₂O and the nature of its decomposition.[15][16][17][18][19]

Protocol:

-

A small, accurately weighed sample of NaAuCl₄·2H₂O is placed in a TGA/DSC crucible.

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.

-

The TGA instrument records the change in mass of the sample as a function of temperature. This will show the loss of water molecules and subsequent decomposition.

-

The DSC instrument measures the heat flow into or out of the sample compared to a reference, identifying endothermic or exothermic transitions such as dehydration and decomposition.

Spectroscopic techniques are used to probe the electronic and vibrational properties of the tetrachloroaurate ion.

-

UV-Visible Spectroscopy: A solution of NaAuCl₄·2H₂O is prepared in a suitable solvent (e.g., water or dilute HCl). The UV-Vis spectrum is recorded, typically showing characteristic ligand-to-metal charge transfer bands.[6][20][21]

-

Infrared (IR) and Raman Spectroscopy: A solid sample of NaAuCl₄·2H₂O is analyzed to obtain its vibrational spectrum. The characteristic vibrational modes of the Au-Cl bonds in the [AuCl₄]⁻ anion can be identified.[22][23][24]

Applications and Reaction Pathways

NaAuCl₄·2H₂O is a versatile compound with significant applications in nanotechnology and organic synthesis.

Synthesis of Gold Nanoparticles

NaAuCl₄·2H₂O is a common precursor for the synthesis of gold nanoparticles (AuNPs) via chemical reduction. The Turkevich method, using citrate as a reducing agent, is a widely employed technique.[25][26][27]

Caption: Workflow for the synthesis of gold nanoparticles using NaAuCl₄·2H₂O.

Catalysis in Organic Synthesis

NaAuCl₄·2H₂O is an effective catalyst for various organic reactions, such as the hydration of alkynes. In these reactions, the gold(III) center acts as a Lewis acid to activate the alkyne substrate.

Caption: Catalytic cycle for the hydration of an alkyne facilitated by NaAuCl₄.

Safety and Handling

Sodium tetrachloroaurate(III) dihydrate is classified as an irritant, causing skin, eye, and respiratory irritation.[13] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[26] It should be stored in a cool, dry, well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.[13][26]

Conclusion

Sodium tetrachloroaurate(III) dihydrate is a cornerstone compound in gold chemistry, with its significance spanning from the synthesis of advanced nanomaterials to enabling complex organic transformations. A thorough understanding of its physical and chemical properties, coupled with well-defined experimental protocols, is paramount for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals seeking to leverage the unique attributes of NaAuCl₄·2H₂O in their scientific endeavors.

References

- 1. Sodium Tetrachloroaurate - ESPI Metals [espimetals.com]

- 2. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Sodium tetrachloroaurate - Wikipedia [en.wikipedia.org]

- 10. Sodium tetrachloroaurate dihydrate | AuCl4H4NaO2 | CID 18949434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nanolab.unimore.it [nanolab.unimore.it]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. americanelements.com [americanelements.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. umw.edu.pl [umw.edu.pl]

- 16. mt.com [mt.com]

- 17. mt.com [mt.com]

- 18. Thermogravimetric analysis | PPTX [slideshare.net]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. hou.usra.edu [hou.usra.edu]

- 23. CO Meeting Organizer EPSC2022 [meetingorganizer.copernicus.org]

- 24. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 25. ate.community [ate.community]

- 26. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 27. Investigation of the Gold Nanoparticles Synthesis, Mechanism and Characterization Using the Turkevich Method[v1] | Preprints.org [preprints.org]

An In-depth Technical Guide to Sodium Tetrachloroaurate(III) Dihydrate (CAS: 13874-02-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium tetrachloroaurate(III) dihydrate, a versatile inorganic gold compound. The document details its physicochemical properties, synthesis and purification methods, and significant applications in catalysis, nanotechnology, and biomedicine. Experimental protocols and conceptual workflows are provided to assist researchers in its practical application.

Physicochemical Properties

Sodium tetrachloroaurate(III) dihydrate is a yellow to orange crystalline solid.[1] It is an inorganic compound containing gold in the +3 oxidation state.[1] The tetrachloroaurate(III) anion, [AuCl₄]⁻, typically adopts a square planar geometry. This compound is known by several synonyms, including sodium gold chloride, gold sodium chloride, and sodium chloroaurate.[2] It is soluble in water, alcohol, and ether.[3][4][5]

Table 1: Physicochemical Properties of Sodium Tetrachloroaurate(III) Dihydrate

| Property | Value | Source(s) |

| CAS Number | 13874-02-7 | [2] |

| Molecular Formula | NaAuCl₄·2H₂O | [1] |

| Molecular Weight | 397.80 g/mol | [6][7][8][9] |

| Appearance | Yellow to orange powder, crystals, or granules | [10] |

| Melting Point | 100 °C / 212 °F | [10][11] |

| Solubility | Soluble in water, alcohol, and ether | [3][4][5] |

| Gold Content | 48.7-50.3% | [12][13] |

Synthesis and Purification

Conventional Synthesis Method

The traditional synthesis of sodium tetrachloroaurate(III) dihydrate involves the reaction of tetrachloroauric acid (HAuCl₄) with a sodium salt.

Experimental Protocol:

-

Prepare an aqueous solution of tetrachloroauric acid (HAuCl₄).

-

Add sodium chloride (NaCl) or sodium carbonate (Na₂CO₃) to the solution.[5][7]

-

Evaporate the solvent to induce crystallization.

-

Cool the solution to allow for the formation of orange crystals of sodium tetrachloroaurate(III) dihydrate.[5][7]

-

Collect the crystals by filtration and dry them appropriately.

Modern Efficient Synthesis Method

More recent methods offer a more direct and efficient synthesis from gold metal.

Experimental Protocol:

-

Place 0.5 g of gold powder into a 100 mL flat-bottomed flask.

-

Add 25 mL of concentrated hydrochloric acid (36 wt%).

-

Prepare a 5 mL aqueous solution containing a sodium oxy-halogen salt, such as sodium hypochlorite (NaClO) and sodium chlorite (NaClO₂), each at 1 g.[14]

-

Add the oxy-halogen salt solution to the flask containing the gold and HCl.

-

Stir the mixture for approximately 5 minutes, or until all the gold powder has been consumed, resulting in a product solution containing sodium tetrachloroaurate.[14]

-

Concentrate the product solution using rotary evaporation at 100 °C under a pressure of 0.5 mbar.[14]

-

Allow the concentrated solution to stand at room temperature to yield crystalline sodium tetrachloroaurate with a reported yield of over 99%.[14]

Purification: Purification is typically achieved through recrystallization from water. The purity of the final product can be assessed by determining the gold content, which should be between 48.7-50.3%, and by X-ray diffraction to confirm the crystal structure.[12][13]

Caption: General workflow for the synthesis of sodium tetrachloroaurate.

Applications

Precursor in Gold Nanoparticle Synthesis

Sodium tetrachloroaurate(III) dihydrate is a key precursor for the synthesis of gold nanoparticles (AuNPs), which have widespread applications in diagnostics, drug delivery, and imaging.[2][6] The most common method is the Turkevich method, which uses sodium citrate as a reducing agent.

Experimental Protocol (Turkevich Method):

-

Prepare a 1.0 mM solution of hydrogen tetrachloroaurate (HAuCl₄) by dissolving the appropriate amount of sodium tetrachloroaurate(III) dihydrate in deionized water. Note: Many protocols reference HAuCl₄ but use the sodium salt as the source of the Au³⁺ ions.

-

In a clean Erlenmeyer flask, bring 20 mL of the 1.0 mM HAuCl₄ solution to a rolling boil while stirring continuously on a hot plate.[15]

-

Rapidly add 2 mL of a 1% (w/v) trisodium citrate dihydrate solution to the boiling and stirring HAuCl₄ solution.[15]

-

The solution will undergo a color change, typically from pale yellow to colorless, then to a deep red, indicating the formation of gold nanoparticles.

-

Continue heating and stirring for approximately 10-20 minutes until the deep red color is stable.[6][11][15]

-

Remove the flask from the heat and allow it to cool to room temperature. The resulting colloidal gold solution is stable for an extended period if stored properly.

Caption: Workflow for the Turkevich synthesis of gold nanoparticles.

Catalyst in Organic Synthesis

Sodium tetrachloroaurate(III) dihydrate is recognized as an effective and relatively inexpensive gold catalyst for various organic transformations.[16]

Key Catalytic Applications:

-

Synthesis of Heterocycles: It catalyzes the synthesis of 1,5-benzodiazepine and quinoxaline derivatives, which are important scaffolds in pharmaceuticals.[13][]

-

Deprotection of Silyl Ethers: It is employed for the efficient and selective removal of tert-butyl(dimethyl)silyl (TBS) protecting groups under mild conditions.[10]

-

Nucleophilic Additions and Substitutions: The compound catalyzes nucleophilic additions to multiple bonds and the nucleophilic substitution of propargylic alcohols.[3][16]

-

Nonsymmetrical Etherification: It facilitates the synthesis of unsymmetrical ethers from alcohols.[3]

Caption: Conceptual diagram of Na[AuCl₄] as a catalyst in organic synthesis.

Biological Activity and Toxicology

Sodium tetrachloroaurate(III) has been investigated for its potential biological effects, including anti-inflammatory and anti-cancer properties.[12] Gold compounds, in general, have a history in medicine, particularly in the treatment of rheumatoid arthritis.

Mechanism of Action: The precise mechanisms of action are not fully elucidated but are thought to involve interactions with proteins and enzymes. It has been suggested that gold compounds can inhibit enzymes like β-glucuronidase and acid phosphatase.[12] The anti-cancer effects may be related to the induction of apoptosis in cancer cells.[12]

Toxicology and Safety: Sodium tetrachloroaurate(III) dihydrate is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[2] It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a dust mask, in a well-ventilated area.[2] As with other gold salts, there are concerns about potential liver and kidney injury with systemic exposure.[12] In 2019, the U.S. FDA added sodium tetrachloroaurate to the Dietary Supplement Ingredient Advisory List, indicating it may not be a lawful ingredient in dietary supplements.[12]

Caption: Conceptual overview of potential biological activities.

Handling and Storage

Handling: Handle in a well-ventilated area or in an enclosed, controlled process.[2] Avoid creating dust.[2] Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.

Storage: Store in a cool, dry place in a tightly sealed container.[1][2] Keep away from incompatible materials such as strong bases, ammonia, and oxidizing agents.[11]

References

- 1. ate.community [ate.community]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Sodium tetrachloroaurate - Wikipedia [en.wikipedia.org]

- 8. scbt.com [scbt.com]

- 9. 四氯金(III)酸钠 二水合物 - 氯化金钠 [sigmaaldrich.com]

- 10. Sodium tetrachloroaurate (III) dihydrate | 13874-02-7 [chemicalbook.com]

- 11. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]

- 12. Sodium Tetrachloroaurate: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 13. Sodium tetrachloroaurate(III), dihydrate, 99% - 13874-02-7 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 14. US10046976B1 - Method of making inorganic gold compound - Google Patents [patents.google.com]

- 15. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Stability and Storage of Sodium Tetrachloroaurate(III) Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for Sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O). Understanding the chemical and physical stability of this crucial gold precursor is paramount for ensuring its efficacy, purity, and safety in research, catalysis, and pharmaceutical applications. This document outlines the key factors influencing its stability, recommended storage protocols, and methodologies for its evaluation.

Physicochemical Properties and Stability Profile

Sodium tetrachloroaurate(III) dihydrate is a golden-orange crystalline solid. Its stability is intrinsically linked to its sensitivity to temperature, moisture, light, and pH in aqueous solutions. The compound is generally stable under recommended storage conditions, but deviations can lead to degradation, compromising experimental outcomes and product integrity.

1.1 Thermal Stability

While many safety data sheets do not provide a specific decomposition temperature for Sodium tetrachloroaurate(III) dihydrate, thermal analysis of the closely related compound, tetrachloroauric acid trihydrate (H[AuCl₄]·3H₂O), offers significant insight. The thermal degradation of H[AuCl₄]·3H₂O begins at 75°C and proceeds in three steps, ultimately yielding metallic gold at 320°C.[1] This suggests that the tetrachloroaurate anion is thermally labile and that exposure to elevated temperatures should be avoided.[2]

1.2 Hygroscopicity

Sodium tetrachloroaurate(III) dihydrate is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to physical changes such as clumping and eventual deliquescence (dissolving in the absorbed water). The absorption of water can also initiate chemical degradation pathways. Therefore, handling and storage in a low-humidity environment are critical.

1.3 Light Sensitivity

Gold(III) complexes, including Sodium tetrachloroaurate(III), are known to be light-sensitive. Exposure to light, particularly UV light, can induce photoreduction of the Au(III) center to metallic gold (Au(0)), leading to discoloration and loss of reactivity.

1.4 Stability in Aqueous Solutions

The stability of the tetrachloroaurate anion ([AuCl₄]⁻) in aqueous solution is highly dependent on pH. The anion is stable in acidic conditions, with an optimal pH range of 1.6 to 1.8 for long-term stability (at least one year). At pH values above 4, the [AuCl₄]⁻ ion undergoes hydrolysis, where chloride ligands are sequentially replaced by hydroxide ions. This process can lead to the precipitation of gold(III) hydroxide, rendering the solution unusable for many applications.

Quantitative Stability Data

The following tables summarize the available quantitative data regarding the stability of Sodium tetrachloroaurate(III) dihydrate and its aqueous solutions.

Table 1: Thermal and Physical Stability

| Parameter | Value/Observation | Source(s) |

| Melting Point | ~100°C (with decomposition) | [3] |

| Thermal Decomposition | For H[AuCl₄]·3H₂O: Starts at 75°C; AuCl₃ forms at 190°C; AuCl at 240°C; metallic Au at 320°C. | [1] |

| Hygroscopicity | Hygroscopic solid. | [3][4] |

| Light Sensitivity | Photosensitive; subject to photoreduction. | [5] |

Table 2: Stability of Aqueous Tetrachloroaurate Solutions

| Parameter | Recommended Condition | Observation | Source(s) |

| pH for Stability | < 4.0 | Prevents hydrolysis and precipitation of gold(III) hydroxide. | |

| Optimal Storage pH | 1.6 - 1.8 | Solutions have shown stability for at least one year with no precipitation. | |

| UV-Vis Absorption Peaks | ~226 nm and ~313 nm (in acidic conditions) | Peaks shift with increasing pH due to hydrolysis. |

Recommended Storage and Handling Conditions

To maintain the integrity and purity of Sodium tetrachloroaurate(III) dihydrate, the following storage and handling procedures are recommended:

-

Temperature: Store in a cool, dry place. Avoid exposure to high temperatures.[2]

-

Atmosphere: Store in a tightly sealed container to protect from moisture. For long-term storage or for highly sensitive applications, storage in a desiccator or under an inert atmosphere (e.g., argon) is advisable.[4]

-

Light: Store in an opaque or amber-colored container to protect from light.[5]

-

Incompatible Materials: Keep away from strong bases, ammonia, oxidizing agents, organic solvents, acids, and zinc.[2]

Caption: Relationship between storage conditions, stability threats, and outcomes.

Experimental Protocols for Stability Assessment

The following protocols are designed to assess the stability of Sodium tetrachloroaurate(III) dihydrate under various stress conditions. These are based on established methodologies for inorganic compounds and pharmaceuticals.

4.1 Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

-

Objective: To determine the temperature at which the compound begins to decompose and to identify the stages of mass loss.

-

Methodology:

-

Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (5-10 mg) of Sodium tetrachloroaurate(III) dihydrate into a TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen or argon) over the sample to prevent oxidative side reactions.

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify the onset temperature of decomposition and the temperatures of subsequent mass loss steps.

-

4.2 Protocol for Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS)

-

Objective: To quantify the moisture sorption and desorption characteristics of the compound at various relative humidity (RH) levels.

-

Methodology:

-

Place a pre-weighed sample (10-20 mg) of Sodium tetrachloroaurate(III) dihydrate onto the DVS sample pan.

-

Initially, dry the sample under a stream of dry nitrogen (0% RH) until a stable mass is achieved.

-

Program the DVS instrument to increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH).

-

At each RH step, allow the sample to equilibrate until the rate of mass change is below a set threshold (e.g., <0.002% per minute).

-

After reaching the maximum RH, perform a desorption cycle by decreasing the RH in a similar stepwise manner back to 0%.

-

Plot the change in mass (%) versus RH to generate a moisture sorption-desorption isotherm. This will help identify the critical relative humidity (CRH) where significant water uptake occurs.

-

4.3 Protocol for Photostability Assessment (ICH Q1B Guideline Adaptation)

-

Objective: To evaluate the stability of the solid compound when exposed to a standardized light source.

-

Methodology:

-

Place a thin layer of the solid compound in a chemically inert, transparent container.

-

Prepare a "dark control" sample by wrapping an identical container in aluminum foil to shield it from light.

-

Place both the test and control samples in a photostability chamber.

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[6][7]

-

Maintain a constant temperature during the exposure.

-

At the end of the exposure period, compare the physical properties (e.g., color, appearance) of the exposed sample to the dark control.

-

Perform chemical analysis (e.g., HPLC-UV to determine purity and degradation products) on both the exposed and control samples to quantify any photodegradation.

-

Caption: Workflow for key stability assessment experiments.

Conclusion

The stability of Sodium tetrachloroaurate(III) dihydrate is multifaceted and requires careful control of environmental parameters. As a hygroscopic, light-sensitive, and thermally labile compound, its integrity is best preserved by storage in a cool, dry, and dark environment within a tightly sealed, opaque container. For applications involving aqueous solutions, maintaining a pH below 4.0 is critical to prevent hydrolysis. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the stability of this compound and to ensure the reliability and reproducibility of their work.

References

- 1. researchgate.net [researchgate.net]

- 2. Sodium Tetrachloroaurate - ESPI Metals [espimetals.com]

- 3. Sodium tetrachloroaurate (III) dihydrate | 13874-02-7 [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. ikev.org [ikev.org]

- 6. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 7. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Safe Handling of Sodium Tetrachloroaurate(III) Dihydrate (AuCl₄H₄NaO₂)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling precautions for Sodium Tetrachloroaurate(III) Dihydrate, a compound utilized in various research and pharmaceutical applications, including as a catalyst and a precursor for gold nanoparticles.[1] Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Section 1: Compound Identification and Properties

Chemical Name: Sodium tetrachloroaurate(III) dihydrate[2] Synonyms: Gold sodium chloride, Sodium chloroaurate, NaAuCl₄·2H₂O[3][4] CAS Number: 13874-02-7[2]

Physical and Chemical Properties

The following table summarizes key quantitative data for Sodium Tetrachloroaurate(III) Dihydrate.

| Property | Value | Source |

| Molecular Weight | 397.8 g/mol | [5] |

| Appearance | Yellow to orange crystalline solid/powder | [6] |

| Melting Point | 100°C (Decomposes) | [6][7] |

| Density | 0.8 g/cm³ | [6][7] |

| Solubility | Soluble in water, alcohol, and ether | [1][7] |

Section 2: Hazard Identification and Classification

This chemical is classified as hazardous.[2] It is crucial to understand its potential health and environmental effects.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1 / 2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage / Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment | Acute / Chronic | H400/H411: Very toxic to aquatic life / Toxic to aquatic life with long lasting effects |

(Note: Classification may vary slightly between suppliers, but the core hazards remain consistent.)[4][5][8][9]

Primary Routes of Exposure: Inhalation, skin contact, and eye contact.[4]

Health Effects:

-

Acute: Causes severe skin burns and serious eye damage.[8] Inhalation may lead to respiratory irritation, while ingestion is harmful and can cause gastrointestinal issues.[4][10]

-

Chronic: Prolonged exposure may cause skin sensitization (allergic dermatitis).[10] The toxicological properties have not been fully investigated.[2][3]

Section 3: Handling Protocols and Personal Protective Equipment (PPE)

Strict adherence to handling protocols is mandatory to minimize exposure risk.

Engineering Controls:

-

Always handle this compound within a certified chemical fume hood to control dust and vapor.[8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE):

-

Hand Protection: Wear impermeable gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of properly after handling.[4]

-

Eye/Face Protection: Use chemical safety goggles and a face shield.[8]

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or spill cleanup, additional protective clothing may be necessary.[4]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[3]

General Hygiene Practices:

-

Do not eat, drink, or smoke in laboratory areas.[8]

-

Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[4]

-

Remove contaminated clothing immediately and wash it before reuse.[8]

Experimental Workflow: Safe Handling Procedure

The following diagram outlines the standard workflow for safely handling Sodium Tetrachloroaurate(III) Dihydrate in a research setting.

Caption: Workflow for handling Sodium Tetrachloroaurate(III) Dihydrate.

Section 4: Storage and Incompatibility

Proper storage is essential to maintain the compound's stability and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area designated for corrosive materials.[3][8]

-

Incompatible Materials: Keep away from strong bases, ammonia, oxidizing agents, organic solvents, acids, and zinc.[2][4]

Section 5: First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water. Seek immediate medical attention.[2][8] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[8] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8] |

Spill Response Protocol

In the case of a spill, evacuate non-essential personnel. Wearing full PPE, cover the spill with an absorbent, non-combustible material (e.g., sand or diatomite). Sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for hazardous waste disposal.[2][8] Do not allow the material to enter drains or waterways.[8]

Logical Relationship: Emergency Response

The diagram below illustrates the decision-making process for responding to an incident involving this chemical.

Caption: Decision tree for emergency response to a chemical incident.

Section 6: Disposal Considerations

Chemical waste must be managed in accordance with all local, state, and federal regulations.

-

Waste Classification: This material and its container must be disposed of as hazardous waste.[2]

-

Disposal Method: Do not flush into surface water or the sanitary sewer system.[8] Dispose of contents and container to an approved waste disposal plant. Contact a licensed professional waste disposal service.[8]

This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer, which should always be consulted as the primary source of safety information.

References

- 1. Sodium tetrachloroaurate (III) dihydrate | 13874-02-7 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. colonialmetals.com [colonialmetals.com]

- 4. Sodium Tetrachloroaurate - ESPI Metals [espimetals.com]

- 5. Sodium tetrachloroaurate dihydrate | AuCl4H4NaO2 | CID 18949434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. Sodium tetrachloroaurate (III) dihydrate CAS#: 13874-02-7 [m.chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. hcc.hanwha.co.kr [hcc.hanwha.co.kr]

- 10. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Crystal Structure of Sodium Tetrachloroaurate(III) Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tetrachloroaurate(III) dihydrate is an inorganic compound with the chemical formula Na[AuCl₄]·2H₂O.[1][2][3] It is a yellow to orange crystalline solid.[4][5] The compound is recognized as a precursor in the synthesis of gold nanoparticles, which have wide-ranging applications in biomedical fields, including drug delivery and medical imaging. It also serves as a catalyst in various organic reactions. Given the importance of solid-state structure in determining the reactivity and physical properties of a material, a detailed understanding of the crystal structure of sodium tetrachloroaurate(III) dihydrate is of significant interest to researchers.

Physicochemical Properties

A summary of the key physical and chemical properties of sodium tetrachloroaurate(III) dihydrate is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | Na[AuCl₄]·2H₂O | [1][2][3] |

| Molecular Weight | 397.80 g/mol | [3][4] |

| Appearance | Yellow to orange powder, crystals, or chunks | [4][5] |

| CAS Number | 13874-02-7 | [1][3] |

| Solubility | Soluble in water, alcohol, and ether. | [4] |

Synthesis of Sodium Tetrachloroaurate(III) Dihydrate

The synthesis of sodium tetrachloroaurate(III) dihydrate typically involves the reaction of chloroauric acid (H[AuCl₄]) with a sodium salt. A general workflow for a common synthesis method is depicted below.

Synthesis workflow for Sodium Tetrachloroaurate(III) Dihydrate.

A common preparative method involves dissolving gold in aqua regia to form chloroauric acid, followed by reaction with sodium chloride. The resulting solution is then carefully evaporated to induce crystallization of the dihydrate.

Crystal Structure Determination by X-ray Crystallography

The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. While it is known that the crystal structure of sodium tetrachloroaurate(III) dihydrate has been confirmed by X-ray diffraction, the specific crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not publicly available in the searched resources.[5]

General Experimental Protocol for Single-Crystal X-ray Diffraction

The following is a detailed, generalized protocol for the determination of a crystal structure, which would be applicable to sodium tetrachloroaurate(III) dihydrate.

1. Crystal Growth:

-

Single crystals of sufficient size and quality are paramount for a successful X-ray diffraction experiment.

-

A common method for growing crystals of water-soluble compounds like Na[AuCl₄]·2H₂O is slow evaporation of a saturated aqueous solution in a controlled environment. The solution should be free of dust and other particulates that could act as unwanted nucleation sites.

-

Alternative methods include slow cooling of a saturated solution or vapor diffusion.

2. Crystal Selection and Mounting:

-

A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The ideal crystal should be well-formed with sharp edges and no visible cracks or defects.

-

The selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.

3. Data Collection:

-

The mounted crystal is placed in a single-crystal X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded by a detector.

-

Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

4. Data Processing and Structure Solution:

-

The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal lattice (space group).

-

The positions of the atoms within the unit cell are determined using computational methods, such as direct methods or Patterson methods.

-

The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

The general workflow for a single-crystal X-ray diffraction experiment is illustrated in the following diagram.

A general workflow for single-crystal X-ray diffraction.

Expected Crystal Structure Features

Based on the known chemistry of gold(III) complexes, the crystal structure of sodium tetrachloroaurate(III) dihydrate is expected to consist of:

-

Sodium Cations (Na⁺): These will likely be coordinated by the oxygen atoms of the water molecules and the chlorine atoms of the tetrachloroaurate anions.

-

Tetrachloroaurate(III) Anions ([AuCl₄]⁻): The gold(III) center is expected to have a square planar coordination geometry, which is typical for d⁸ metal ions. The Au-Cl bond lengths are anticipated to be in the range of 2.2-2.4 Å.

-

Water of Hydration (H₂O): The two water molecules per formula unit will be involved in hydrogen bonding with the chloride ligands of the [AuCl₄]⁻ anion and coordination to the Na⁺ cation, playing a crucial role in stabilizing the crystal lattice.

Conclusion and Future Work

While the synthesis and general properties of sodium tetrachloroaurate(III) dihydrate are known, a detailed public record of its single-crystal X-ray structure is currently lacking. The experimental and computational workflow for determining this structure is well-established. A definitive determination of the crystal structure would provide valuable insights into its solid-state properties and could aid in the rational design of new materials and catalysts based on this compound. Further research is required to grow suitable single crystals and perform a comprehensive X-ray diffraction analysis to make this data available to the scientific community.

References

The Synthesis of Gold Nanoparticles Using Sodium Tetrachloroaurate(III) Dihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of gold nanoparticles (AuNPs) using sodium tetrachloroaurate(III) dihydrate (AuCl₄H₄NaO₂) as a precursor. It details established synthesis methodologies, the impact of various reaction parameters on nanoparticle characteristics, and their applications in drug development, including relevant cellular signaling pathways.

Introduction to Sodium Tetrachloroaurate(III) Dihydrate as a Precursor

Sodium tetrachloroaurate(III) dihydrate is a widely used and cost-effective gold salt for the synthesis of gold nanoparticles.[1] Its high water solubility and the stability of the tetrachloroaurate anion ([AuCl₄]⁻) make it an excellent and reproducible source of Au(III) ions for reduction to metallic gold (Au(0)).[2][3] The synthesis of AuNPs from this precursor is a "bottom-up" approach, where gold atoms, generated through a chemical reduction reaction, nucleate and grow into nanoparticles.[4] The precise control over the size, shape, and surface chemistry of the resulting AuNPs is critical for their application in fields like diagnostics, imaging, and targeted drug delivery.[5][6]

Key Synthesis Methodologies

Three primary methods are widely employed for the synthesis of gold nanoparticles from a sodium tetrachloroaurate(III) precursor: the Turkevich method for spherical nanoparticles, the Brust-Schiffrin method for thiol-stabilized nanoparticles in organic solvents, and the seed-mediated growth method for anisotropic structures like nanorods.

Turkevich Method

The Turkevich method, first reported in 1951, is a simple and common aqueous-phase synthesis that produces spherical gold nanoparticles, typically in the 10-20 nm range.[5][7] In this method, trisodium citrate acts as both the reducing agent and the capping agent, which stabilizes the nanoparticles and prevents their aggregation.[7][8]

-

Glassware Preparation: All glassware must be meticulously cleaned, often with freshly prepared aqua regia (3 parts HCl to 1 part HNO₃), followed by thorough rinsing with deionized water to remove any impurities that could interfere with nanoparticle nucleation and growth.[9]

-

Precursor Solution: Prepare a 0.125 M stock solution of sodium tetrachloroaurate (NaAuCl₄).[4] In a flask, add 420 µL of the NaAuCl₄ stock solution to 94.6 mL of deionized water.[4]

-

Heating: Place the flask on a stirring hotplate, add a magnetic stir bar, and heat the solution to a rolling boil (approximately 90-100°C) under vigorous stirring.[4][10][11]

-

Reduction: Prepare a 10 mg/mL solution of trisodium citrate.[4] Once the gold precursor solution is boiling, rapidly inject 5 mL of the sodium citrate solution.[4]

-

Reaction and Observation: Continue heating and stirring for approximately 10-20 minutes.[4][10] The solution will undergo a series of color changes, from a pale yellow to colorless, then grey, and finally to a deep, wine-red color, which indicates the formation of spherical gold nanoparticles.[4][7]

-

Cooling and Storage: After the color stabilizes, remove the flask from the heat and allow it to cool to room temperature. The resulting colloidal gold solution can be stored for extended periods if kept in a dark bottle.[10]

Caption: Workflow of the Turkevich method for synthesizing spherical gold nanoparticles.

Brust-Schiffrin Method

The Brust-Schiffrin method, developed in 1994, is a two-phase synthesis that allows for the production of highly stable, thiol-functionalized gold nanoparticles, typically in the 1.5-5.2 nm range, in organic solvents.[12][13] This method involves transferring the [AuCl₄]⁻ ions from an aqueous solution to an immiscible organic solvent (like toluene) using a phase transfer catalyst, followed by reduction with a strong reducing agent in the presence of an alkanethiol.[14]

-

Phase Transfer: Prepare an aqueous solution of NaAuCl₄. In a separate vessel, dissolve a phase transfer catalyst, such as tetraoctylammonium bromide (TOAB), in toluene.

-

Extraction: Mix the two solutions vigorously. The [AuCl₄]⁻ ions will transfer from the aqueous phase to the organic (toluene) phase, indicated by the organic layer turning orange.[14] Separate and discard the aqueous layer.

-

Thiol Addition: Add an alkanethiol (e.g., dodecanethiol) to the organic phase while stirring.

-

Reduction: Prepare a fresh aqueous solution of a strong reducing agent, sodium borohydride (NaBH₄). Add this solution dropwise to the organic mixture under vigorous stirring.

-

Reaction and Observation: As the NaBH₄ is added, the color of the organic phase will change from orange to a dark brown, signaling the formation of thiol-capped gold nanoparticles.[12]

-

Purification: After the reaction is complete (typically a few hours), the resulting nanoparticles are purified by repeated precipitation with a non-solvent (like ethanol) and redispersion in the organic solvent to remove excess thiol and byproducts.

Caption: Workflow of the Brust-Schiffrin two-phase method for synthesizing thiol-capped AuNPs.

Seed-Mediated Growth Method

The seed-mediated growth method is a versatile technique used to synthesize anisotropic gold nanoparticles, most notably gold nanorods (AuNRs).[15] This two-step process involves first synthesizing small, spherical "seed" nanoparticles, which are then added to a "growth solution" containing more gold salt, a weak reducing agent, and a structure-directing surfactant.[16]

-

Seed Solution Preparation:

-

Mix 5 mL of 0.20 M hexadecyltrimethylammonium bromide (CTAB) solution with 5.0 mL of 0.0005 M HAuCl₄ (or an equivalent amount of NaAuCl₄).

-

To this stirred solution, add 0.6 mL of ice-cold, freshly prepared 0.01 M NaBH₄.[17]

-

The solution will turn a brownish-yellow. Stir vigorously for 2 minutes and then keep the seed solution at a constant temperature (e.g., 30°C) for at least 30 minutes before use.[17]

-

-

Growth Solution Preparation:

-

In a separate flask, prepare the growth solution. For example, dissolve CTAB (and potentially a co-surfactant like sodium oleate) in warm water.[17]

-

Add silver nitrate (AgNO₃) solution, which is crucial for directing anisotropic growth.[18]

-

Add the gold precursor (HAuCl₄ or NaAuCl₄) to the growth solution.

-

Add a weak reducing agent, typically ascorbic acid, which will reduce the Au(III) to Au(I).[19] The solution will turn from yellow to colorless.

-

-

Nanorod Growth:

-

Inject a small volume of the aged seed solution into the growth solution.

-

The solution should be left undisturbed for several hours (e.g., 12 hours) at a constant temperature (e.g., 30°C) to allow the nanorods to grow.[17] The color will gradually change as the nanorods form.

-

-

Purification:

-

The resulting gold nanorods are purified by centrifugation to remove excess CTAB, unreacted reagents, and any spherical nanoparticle byproducts.

-

Caption: Workflow of the seed-mediated method for synthesizing anisotropic gold nanorods.

Influence of Synthesis Parameters on Nanoparticle Properties

The final size, shape, and stability of the synthesized gold nanoparticles are highly dependent on the reaction conditions. Precise control over these parameters is essential for producing AuNPs with desired characteristics for specific applications.

Table 1: Effect of Reagent Ratios in Turkevich Method

| Molar Ratio (Citrate:AuCl₄⁻) | Resulting Particle Size (nm) | Observations |

| 1.5 : 1 | ~33 - 50 nm | Larger, more polydisperse, and less spherical particles.[9][20] |

| 1.875 : 1 | ~18 nm | More monodisperse particles.[20] |

| 2.8 : 1 | ~15 nm | Smaller, well-defined spherical particles.[9] |

| > 3.5 : 1 | Size may increase again | Increased pH and ionic strength can lead to aggregation of seed particles, resulting in larger final sizes.[1] |

Table 2: Effect of Parameters on Gold Nanorod (AuNR) Synthesis

| Parameter Varied | Change | Effect on AuNRs |

| Ascorbic Acid (AA) Conc. | Increase from 0.05 M to 0.2 M | Longitudinal Surface Plasmon Resonance (LSPR) shifts to longer wavelengths (higher aspect ratio).[21][22] |

| Increase beyond 0.2 M | LSPR shifts back to shorter wavelengths (lower aspect ratio).[21][22] | |

| Silver Nitrate (AgNO₃) Conc. | Increase | Increases the aspect ratio of the nanorods.[18] |

| CTAB Concentration | Increase up to 2 mM | Increases the yield of nanorods over spherical particles.[23] |

| Seed Solution Volume | Increase | Decreases the aspect ratio of the nanorods.[24] |

| pH of Growth Solution | Varies | Significantly influences the shape and growth kinetics of the nanoparticles.[9] |

Characterization of Gold Nanoparticles

A suite of analytical techniques is used to characterize the synthesized gold nanoparticles to confirm their physical and optical properties.

| Technique | Information Obtained | Typical Results for AuNPs |

| UV-Vis Spectroscopy | Particle size, shape, and concentration (indicated by the Surface Plasmon Resonance, SPR, peak). | Spherical AuNPs (~15-30 nm) show a characteristic SPR peak around 520-525 nm.[4] AuNRs exhibit two peaks: a transverse peak (~520 nm) and a longitudinal peak that red-shifts into the near-infrared with increasing aspect ratio.[18] |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and polydispersity index (PDI), indicating size distribution. | Provides the average particle size in solution and an indication of the uniformity of the sample. A low PDI (<0.2) suggests a monodisperse sample.[4][9] |

| Transmission/Scanning Electron Microscopy (TEM/SEM) | Direct visualization of particle size, shape, and morphology. | Confirms the formation of spherical, rod-shaped, or other morphologies and allows for precise size measurements.[4] |

| Atomic Force Microscopy (AFM) | High-resolution 3D imaging of nanoparticle shape and size. | Can clearly distinguish individual spherical nanoparticles and their aggregates.[25] |

| X-Ray Diffraction (XRD) | Crystalline structure of the nanoparticles. | Shows characteristic peaks corresponding to the face-centered cubic (FCC) lattice of gold, confirming the metallic nature of the nanoparticles.[25] |

Applications in Drug Development

Gold nanoparticles synthesized from NaAuCl₄ are promising candidates for various applications in drug development due to their tunable properties, biocompatibility, and ease of surface functionalization.[6][12]

Targeted Drug Delivery

AuNPs can be functionalized with targeting ligands such as antibodies, peptides, or aptamers to specifically bind to receptors that are overexpressed on cancer cells, such as the Epidermal Growth Factor Receptor (EGFR).[8][26] This active targeting, combined with the passive accumulation of nanoparticles in tumor tissues via the Enhanced Permeability and Retention (EPR) effect, enhances the delivery of chemotherapeutic drugs to the tumor site while minimizing systemic toxicity.[19][23]

Gold nanoparticles can be conjugated with antibodies like Cetuximab, which target EGFR. This binding blocks the downstream PI3K/Akt/mTOR and MEK/ERK signaling pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[5][26]

Caption: EGFR signaling pathway and its inhibition by targeted gold nanoparticles.

Anti-Angiogenesis Therapy

Angiogenesis, the formation of new blood vessels, is critical for tumor growth. Gold nanoparticles have been shown to possess anti-angiogenic properties. They can bind to pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), preventing them from activating their receptors on endothelial cells.[27][28] This inhibition disrupts the downstream signaling required for endothelial cell migration and tube formation.

AuNPs can bind to VEGF, preventing its interaction with the VEGFR-2 receptor. This blocks the activation of downstream pathways, including the PI3K/Akt and Src pathways, which are essential for the processes of angiogenesis.[27][28]

Caption: Inhibition of the VEGF signaling pathway by gold nanoparticles to suppress angiogenesis.

Cellular Uptake Mechanisms

For effective intracellular drug delivery, understanding how nanoparticles enter cells is crucial. Functionalized gold nanoparticles are often internalized via receptor-mediated endocytosis, a process that provides specificity and efficiency.[21]

This pathway involves the binding of a ligand-functionalized AuNP to its specific cell-surface receptor. This triggers the recruitment of adaptor proteins and clathrin to the plasma membrane, forming a coated pit. The GTPase dynamin then facilitates the pinching off of the pit to form a clathrin-coated vesicle, which transports the nanoparticle into the cell.[2][16]

Caption: The process of clathrin-mediated endocytosis for cellular uptake of functionalized AuNPs.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGF-coated gold nanoparticles provide an efficient nano-scale delivery system for the molecular radiotherapy of EGFR-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR targeting of [<sup>177</sup>Lu] gold nanoparticles to colorectal and breast tumour cells: Affinity, duration of binding and growth inhibition of Cetuximab-resistant cells - Journal of King Saud University - Science [jksus.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. EGF receptor-targeted nanocarriers for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tuning and tracking the growth of gold nanoparticles synthesized using binary surfactant mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Gold nanorods derivatized with CTAB and hydroquinone or ascorbic acid: spectroscopic investigation of anisotropic nanoparticles of different shapes an ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00356F [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of thiol-derivatised gold nanoparticles in a two-phase Liquid–Liquid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. nanowires.berkeley.edu [nanowires.berkeley.edu]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Ultrastable Gold Nanoparticles as a New Drug Delivery System [mdpi.com]

- 16. 金ナノロッドの合成:その注意点と対処法 [sigmaaldrich.com]

- 17. Controlling the Optical Properties of Gold Nanorods in One-Pot Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. daneshyari.com [daneshyari.com]

- 21. researchgate.net [researchgate.net]

- 22. Stable and reproducible synthesis of gold nanorods for biomedical applications: a comprehensive study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Gold Nanoparticles Inhibit VEGF165-Induced Migration and Tube Formation of Endothelial Cells via the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Gold nanoparticles inhibit vascular endothelial growth factor-induced angiogenesis and vascular permeability via Src dependent pathway in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Gold nanoparticles inhibit VEGF165-induced migration and tube formation of endothelial cells via the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. dovepress.com [dovepress.com]

- 28. Clathrin-mediated endocytosis of gold nanoparticles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium Tetrachloroaurate(III) Dihydrate: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium tetrachloroaurate(III) dihydrate, Na[AuCl₄]·2H₂O, is a cornerstone of modern gold chemistry, serving as a critical precursor in the synthesis of gold-based catalysts, nanoparticles for biomedical applications, and various therapeutic agents. This technical guide provides a comprehensive overview of its discovery, historical significance, and detailed experimental protocols for its synthesis and characterization. Quantitative data on its physicochemical properties are systematically presented, and key synthetic and logical pathways are visualized to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and History: A Journey from Alchemy to Modern Chemistry

The discovery of sodium tetrachloroaurate(III) was not a singular event but rather a gradual evolution in the understanding of gold's chemical behavior, spanning centuries from the pursuits of alchemists to the systematic investigations of early chemists.

The quest to render gold soluble, a primary objective of alchemists, laid the groundwork for the eventual isolation of its salts. The 8th-century alchemist Jabir ibn Hayyan is credited with the first documented dissolution of gold in aqua regia (a mixture of nitric and hydrochloric acids), which produces tetrachloroauric acid (HAuCl₄), the immediate precursor to its sodium salt. For centuries, this "potable gold" was explored for its supposed medicinal virtues.

The 18th century marked a shift towards a more scientific characterization of gold compounds. In his seminal work, "Commercium Philosophico-Technicum" (1763), the British chemist and physician William Lewis provided one of the earliest detailed descriptions of the chemistry of gold chloride solutions. He noted the distinct yellow color imparted by the tetrachloroaurate anion, [AuCl₄]⁻, and described the isolation of a solid sodium salt, Na[AuCl₄], by reacting a solution of gold in aqua regia with sodium chloride. This marks a pivotal moment in the specific identification of sodium tetrachloroaurate.

By the 19th century, a mixture of gold and sodium chlorides, termed "Auri et Sodii Chloridum" , was officially listed in various European and the United States pharmacopoeias. It was primarily used in the treatment of various ailments, although its therapeutic efficacy and safety were poorly understood by modern standards. The preparation of this substance further solidified the practical synthesis and availability of sodium tetrachloroaurate.

The 20th century witnessed the elucidation of the precise structure and properties of sodium tetrachloroaurate(III) dihydrate through advanced analytical techniques, including X-ray crystallography. This deeper understanding has paved the way for its widespread use in modern research and technology.

Physicochemical Properties

Sodium tetrachloroaurate(III) dihydrate is an orange-yellow crystalline solid. It is readily soluble in water, alcohol, and ether. The compound is stable in air under normal conditions but will decompose upon heating to 100°C.

| Property | Value | Reference |

| Chemical Formula | Na[AuCl₄]·2H₂O | |

| Molecular Weight | 397.80 g/mol | |

| Appearance | Orange-yellow crystalline solid | |

| Solubility | Soluble in water, ethanol, ether | |

| Melting Point | Decomposes at 100°C | |

| Crystal System | Orthorhombic |

Experimental Protocols

Historical Preparation: From Gold Trichloride and Sodium Chloride

This method reflects the classical approach to synthesizing sodium tetrachloroaurate.

Materials:

-

Gold(III) chloride (AuCl₃)

-

Sodium chloride (NaCl)

-

5% Hydrochloric acid (HCl)

Procedure:

-

Dissolve gold(III) chloride in a minimal amount of 5% hydrochloric acid to form a concentrated solution of tetrachloroauric acid (HAuCl₄).

-

To this solution, add a stoichiometric amount of sodium chloride.

-

Stir the mixture gently.

-

Slowly evaporate the solvent at a controlled temperature (below 100°C) to induce crystallization.

-

Collect the resulting orange-yellow crystals of sodium tetrachloroaurate(III) dihydrate.

-

The crystals can be washed with a small amount of cold ethanol and dried in a desiccator.

Modern Synthesis: Direct Oxidation of Gold Metal

More recent and efficient methods involve the direct oxidation of gold metal in the presence of a sodium salt and an oxidizing agent.

Materials:

-

Gold powder (99.9% purity)

-

Concentrated hydrochloric acid (36 wt%)

-

Sodium chlorate (NaClO₃)

-

Sodium periodate (NaIO₄)

-

Deionized water

Procedure:

-

In a 100 mL flat-bottomed flask, place 0.5 g of gold powder.

-

Add 25 mL of concentrated hydrochloric acid to the flask.

-

In a separate beaker, prepare an aqueous solution by dissolving 1 g of sodium chlorate and 1 g of sodium periodate in 5 mL of deionized water.

-

Add the oxidizing solution to the flask containing the gold powder and hydrochloric acid.

-

Stir the mixture at room temperature for approximately 5 minutes, or until all the gold powder has visibly reacted, resulting in a clear, orange-yellow solution of sodium tetrachloroaurate.

-

The product solution can be concentrated by rotary evaporation at 100°C under reduced pressure (0.5 mbar).

-

Upon standing at room temperature, crystalline sodium tetrachloroaurate(III) dihydrate will form with a yield greater than 99%.

Visualizing the Synthesis and Relationships

Historical Synthesis Pathway

Caption: Historical synthesis of sodium tetrachloroaurate(III).

Modern Synthesis Workflow

Caption: Modern one-pot synthesis of sodium tetrachloroaurate(III).

Logical Relationship of Gold(III) Chloride Species

Caption: Chemical relationship between key gold(III) species.

Applications in Research and Drug Development

Sodium tetrachloroaurate(III) dihydrate is a versatile reagent with numerous applications:

-

Catalysis: It serves as an effective catalyst in a variety of organic transformations, including the synthesis of heterocyclic compounds that are important in pharmaceuticals.

-

Nanoparticle Synthesis: It is a common precursor for the synthesis of gold nanoparticles, which have wide-ranging applications in drug delivery, diagnostics, and medical imaging. The size and shape of the nanoparticles can be controlled by adjusting the reaction conditions.

-

Therapeutic Research: While historically used as a therapeutic agent, modern research explores the potential of gold compounds, often derived from sodium tetrachloroaurate, in areas such as cancer treatment.

Conclusion

From its early, somewhat mystical origins in the crucibles of alchemists to its present-day role as a high-purity reagent in cutting-edge research, sodium tetrachloroaurate(III) dihydrate has a rich history. A thorough understanding of its properties, historical context, and synthetic methodologies is invaluable for researchers and professionals aiming to harness the unique chemical attributes of gold in catalysis, materials science, and the development of novel therapeutics. The detailed protocols and visual aids provided in this guide are intended to support and facilitate these endeavors.

AuCl4H4NaO2 price and commercial availability

An In-depth Technical Guide to Sodium Tetrachloroaurate(III) Dihydrate (AuCl₄H₄NaO₂) for Researchers and Drug Development Professionals

Introduction

Sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O) is an inorganic gold salt that has garnered significant interest within the scientific community, particularly in the fields of nanotechnology, catalysis, and pharmaceutical sciences. Its utility as a precursor for the synthesis of gold nanoparticles (AuNPs) and as a catalyst in various organic transformations makes it a valuable compound for researchers and professionals in drug development. This guide provides a comprehensive overview of the commercial availability, key applications, and detailed experimental protocols involving sodium tetrachloroaurate(III) dihydrate.

Commercial Availability and Pricing

Sodium tetrachloroaurate(III) dihydrate is readily available from several major chemical suppliers. The purity and quantity significantly influence the price. While many suppliers require a formal quote for current pricing, publicly available information provides a general cost estimate.

| Supplier | Product Name | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | Sodium tetrachloroaurate(III) dihydrate | 99% | 1 g | $188.00 |

| Santa Cruz Biotechnology | Sodium tetrachloroaurate(III) dihydrate | 99% | - | Price on request |

| American Elements | Sodium Tetrachloroaurate(III) Dihydrate | Up to 99.999% | - | Price on request |

| Thermo Scientific Chemicals | Sodium tetrachloroaurate hydrate, 98% | 98% | 1 g | Price on request |

| Chem-Impex International | Sodium tetrachloroaurate (III) dihydrate | ≥ 99.9% | - | Price on request |

| Otto Chemie Pvt. Ltd. | Sodium tetrachloroaurate(III), dihydrate, 99% | 99% | - | Price on request |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Key Applications in Research and Drug Development

Sodium tetrachloroaurate(III) dihydrate is a versatile compound with several critical applications in the realm of biomedical research and pharmaceutical development.

Precursor for Gold Nanoparticle Synthesis